Cas no 135272-34-3 (1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)-)

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)- structure
135272-34-3 structure
Nome del prodotto:1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)-
Numero CAS:135272-34-3
MF:C12H13F2N3OS
MW:285.312927961349
CID:174924
PubChem ID:192264

1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-[(1R)-1-mercaptoethyl]-, (aR)-
    • 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
    • (2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • 2-(2,4-difluorophenyl)-3-sulfanyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • DFPMTB
    • XAIWELGWMZINMU-PRHODGIISA-N
    • DTXSID00928937
    • (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto1-[1H-1,2,4-triazol-1-yl]-2-butanol
    • (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
    • (2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol
    • 135272-34-3
    • (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-[1H-1,2,4-triazol-1-yl]-2-butanol
    • SCHEMBL9012802
    • (2R,3R)-2-(2,4-Difluorophenyl)-3-Sulfanyl-1-(1,2,4-Triazol-1-ylButan-2-Ol
    • (2R, 3R)-2-(2,4-difluorophenyl )-3-mercapto-1-(1-H-1,2,4-triazol-1-yl)-2-butanol
    • Inchi: InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3
    • Chiave InChI: XAIWELGWMZINMU-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(C(CN2C=NC=N2)(O)C(S)C)=C(F)C=1

Proprietà calcolate

  • Massa esatta: 285.07489
  • Massa monoisotopica: 285.07473954g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 51.9Ų

Proprietà sperimentali

  • PSA: 50.94
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.